molecular formula C13H16ClN3O2 B13044876 Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate

Cat. No.: B13044876
M. Wt: 281.74 g/mol
InChI Key: FRQAQEVOMUBNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a dihydropyridine ring The presence of a cyclopropane carboxylate group further adds to its structural complexity

Preparation Methods

The synthesis of Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyridine moiety. The final step involves the addition of the cyclopropane carboxylate group. The reaction conditions typically require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, stabilizing DNA duplexes through enhanced stacking interactions and hydrogen bonding. This stabilization effect is attributed to the bicyclic structure of the compound, which allows for better base stacking and hydrogen bonding with the DNA bases .

Comparison with Similar Compounds

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

methyl 1-[(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16ClN3O2/c1-19-11(18)13(3-4-13)8-17-5-2-10-9(7-17)6-15-12(14)16-10/h6H,2-5,7-8H2,1H3

InChI Key

FRQAQEVOMUBNPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)CN2CCC3=NC(=NC=C3C2)Cl

Origin of Product

United States

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